molecular formula C8H18O B15198077 3-Ethyl-3-methyl-2-pentanol CAS No. 66576-22-5

3-Ethyl-3-methyl-2-pentanol

Cat. No.: B15198077
CAS No.: 66576-22-5
M. Wt: 130.23 g/mol
InChI Key: SLBLSROGXMXPPF-UHFFFAOYSA-N
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Description

3-Ethyl-3-methylpentan-2-ol is an organic compound with the molecular formula C8H18O. It is a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is connected to three other carbon atoms. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethyl-3-methylpentan-2-ol can be synthesized through several methods. One common approach involves the reaction of ethylmagnesium bromide with methyl acetate in the presence of a solvent such as diethyl ether or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of 3-ethyl-3-methylpentan-2-ol may involve the use of more scalable and cost-effective methods. These methods often include the use of catalytic processes and optimized reaction conditions to ensure high yield and purity of the final product. Specific details on industrial production methods are typically proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3-methylpentan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can convert this compound into corresponding alkanes or other reduced forms.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like hydrogen halides (HX) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkanes or other reduced forms.

    Substitution: Alkyl halides or other substituted products.

Scientific Research Applications

3-Ethyl-3-methylpentan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethyl-3-methylpentan-2-ol involves its interaction with various molecular targets and pathways. As a tertiary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. These interactions can influence the compound’s reactivity and behavior in different chemical and biological systems. Specific molecular targets and pathways may vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-3-methylpentan-2-ol is unique due to its specific branching and the presence of a tertiary hydroxyl group. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

66576-22-5

Molecular Formula

C8H18O

Molecular Weight

130.23 g/mol

IUPAC Name

3-ethyl-3-methylpentan-2-ol

InChI

InChI=1S/C8H18O/c1-5-8(4,6-2)7(3)9/h7,9H,5-6H2,1-4H3

InChI Key

SLBLSROGXMXPPF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC)C(C)O

Origin of Product

United States

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